molecular formula C10H19NO B3340910 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 93080-29-6

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No. B3340910
CAS RN: 93080-29-6
M. Wt: 169.26 g/mol
InChI Key: QPIDLIAAUJBCSD-UHFFFAOYSA-N
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Description

“Cyclohexanol, 2-(1-pyrrolidinyl)-” is an organic compound that falls under the category of secondary alcohols . It is a derivative of cyclohexanol and pyrrolidine .


Synthesis Analysis

The synthesis of cyclohexanol involves the dehydration of cyclohexanol . The general approach towards carrying out an organic reaction includes writing out the balanced reaction, constructing a table of relevant information for reactants and products, calculating the correct molar ratios of reactants, and mixing correct amounts of reactants, solvents, catalysts in correct order to give specific concentrations .


Molecular Structure Analysis

The molecular formula of “Cyclohexanol, 2-(1-pyrrolidinyl)-” is C10H19NO . The InChI code for this compound is 1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 .


Chemical Reactions Analysis

Cyclohexanol undergoes the main reactions expected for a secondary alcohol. Oxidation gives cyclohexanone, which is converted on a large scale in industry to the oxime, a precursor to caprolactam .


Physical And Chemical Properties Analysis

“Cyclohexanol, 2-(1-pyrrolidinyl)-” has a predicted boiling point of 262.0±33.0 °C and a predicted density of 1.078±0.06 g/cm3 . Its pKa is predicted to be 14.95±0.40 .

Scientific Research Applications

Mechanism of Action

The mechanism of action for cyclohexanol involves the inhibition of cyclooxygenase, an enzyme responsible for the production of prostaglandins .

Safety and Hazards

“Cyclohexanol, 2-(1-pyrrolidinyl)-” is classified as a flammable solid (Category 2) and is harmful if swallowed (Category 4). It causes skin irritation (Category 2) and is harmful if inhaled (Category 4). It may cause respiratory irritation (Category 3) .

properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 2-(1-pyrrolidinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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